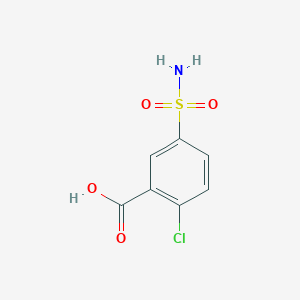

3-Bromo-2,6-dihydroxybenzoic acid

説明

3-Bromo-2,6-dihydroxybenzoic acid is a chemical compound with the molecular formula C7H5BrO4 and a molecular weight of 233.02 . It is a solid substance that is sealed in dry storage at 2-8°C .

Molecular Structure Analysis

The InChI code for 3-Bromo-2,6-dihydroxybenzoic acid is1S/C7H5BrO4/c8-3-1-2-4 (9)5 (6 (3)10)7 (11)12/h1-2,9-10H, (H,11,12) . The InChI key is GPCLJSXGFAOJQE-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

3-Bromo-2,6-dihydroxybenzoic acid is a solid substance that is sealed in dry storage at 2-8°C . It has a molecular weight of 233.02 . The melting point is 198-200°C . It is soluble in methanol and water .科学的研究の応用

Chemical Research

“3-Bromo-2,6-dihydroxybenzoic acid” is a chemical compound with the empirical formula C7H5BrO4 and a molecular weight of 233.02 . It’s used in chemical research, particularly in the synthesis of other complex compounds .

Biochemical Applications

Hydroxybenzoic acids, which include “3-Bromo-2,6-dihydroxybenzoic acid”, are known for their excellent biochemical and antioxidant capabilities . They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics .

Health Benefits

Hydroxybenzoic acids have been linked to many health benefits. They have anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Functional Foods

Due to the health benefits of hydroxybenzoic acids, they are attracting an ever-growing awareness in food technology . They are used in the development of functional foods, which are foods that have a potentially positive effect on health beyond basic nutrition .

Cosmetic Industry

The antioxidant properties of hydroxybenzoic acids make them valuable in the cosmetic industry . They can help protect the skin from the damaging effects of free radicals, which can lead to premature aging .

Pharmaceutical Industry

Hydroxybenzoic acids are also used in the pharmaceutical industry due to their various health benefits . They can be used in the development of drugs for the treatment of various diseases .

Safety and Hazards

The safety information for 3-Bromo-2,6-dihydroxybenzoic acid includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . In case of accidental release, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

作用機序

Target of Action

Similar compounds like 2,3-dihydroxybenzoic acid have been reported to interact with certain enzymes, facilitating atp-dependent ppi exchange reactions .

Mode of Action

It’s likely that the compound interacts with its targets through a mechanism involving the chelation of a metal ion by the carboxylate and ortho-phenolate of the arene substrate . This facilitates protonation at the α-position of the carboxylate, followed by the destruction of aromaticity .

Biochemical Pathways

Similar compounds have been implicated in various biochemical reactions, including atp-dependent ppi exchange reactions .

Result of Action

Based on its chemical structure and potential mode of action, it may influence the activity of certain enzymes and biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,6-dihydroxybenzoic acid. For instance, the compound’s reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals .

特性

IUPAC Name |

3-bromo-2,6-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCLJSXGFAOJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393784 | |

| Record name | 3-bromo-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,6-dihydroxybenzoic acid | |

CAS RN |

26792-49-4 | |

| Record name | 3-bromo-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)